molecular formula C17H14Cl2N2O B1426599 7,8-Dimethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride CAS No. 1332528-38-7

7,8-Dimethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride

Cat. No.: B1426599
CAS No.: 1332528-38-7
M. Wt: 333.2 g/mol
InChI Key: GOJCXHAXAYSRNJ-UHFFFAOYSA-N
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Description

7,8-Dimethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with dimethyl and pyridinyl groups, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dimethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.

    Pyridinyl Substitution: The pyridinyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable pyridine derivative reacts with the quinoline core.

    Formation of the Carbonyl Chloride: The carbonyl chloride group can be introduced by reacting the corresponding carboxylic acid derivative with thionyl chloride.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl chloride group, converting it to an alcohol or amine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.

Major Products Formed

    Oxidation: Formation of 7,8-dimethyl-2-(pyridin-2-yl)quinoline-4-carboxylic acid.

    Reduction: Formation of 7,8-dimethyl-2-(pyridin-2-yl)quinoline-4-methanol.

    Substitution: Formation of 7,8-dimethyl-2-(pyridin-2-yl)quinoline-4-amine.

Scientific Research Applications

7,8-Dimethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new pharmaceuticals, particularly those targeting infectious diseases and cancer.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 7,8-Dimethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride is not fully understood, but it is believed to interact with various molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes involved in DNA replication and repair, as well as proteins associated with cell signaling pathways.

    Pathways Involved: The compound may interfere with cellular processes such as apoptosis, cell cycle regulation, and oxidative stress response.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Camptothecin: An anticancer agent with a quinoline-based structure.

Uniqueness

7,8-Dimethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethyl and pyridinyl groups enhances its reactivity and potential for diverse applications in medicinal chemistry and industrial processes.

Properties

IUPAC Name

7,8-dimethyl-2-pyridin-2-ylquinoline-4-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O.ClH/c1-10-6-7-12-13(17(18)21)9-15(20-16(12)11(10)2)14-5-3-4-8-19-14;/h3-9H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJCXHAXAYSRNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)Cl)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7,8-Dimethyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride

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